molecular formula C10H14ClNO2 B6296002 (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl CAS No. 1391458-97-1

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl

Cat. No.: B6296002
CAS No.: 1391458-97-1
M. Wt: 215.67 g/mol
InChI Key: IOVKQMKNHBEQAN-FVGYRXGTSA-N
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Description

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile.

    Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-phenylacetic acid: Lacks the methyl substitutions on the phenyl ring.

    2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group at the 4 position.

Uniqueness

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVKQMKNHBEQAN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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